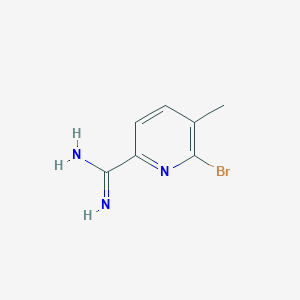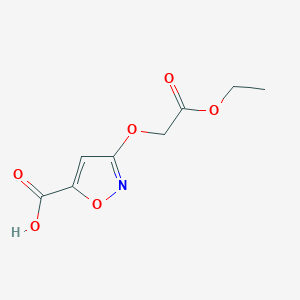
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by its diethyl substitutions at the 2 and 6 positions, a methyl ester group at the 3 position, and a keto group at the 4 position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester typically involves the condensation of ethyl acetoacetate with diethylamine in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to form the dihydropyridine ring. Subsequent esterification yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative
Reduction: Formation of dihydropyridine derivatives
Substitution: Nucleophilic substitution at the ester group
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyridine derivatives with enhanced aromaticity
Reduction: Dihydropyridine derivatives with potential pharmacological activity
Substitution: Ester-substituted pyridine derivatives with varied functional groups
Applications De Recherche Scientifique
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the keto and ester groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,6-dimethyl-1,4-dihydro-4-oxopyridine-3-carboxylate
- Ethyl 2,6-diethyl-1,4-dihydro-4-oxopyridine-3-carboxylate
- Methyl 2,6-diethyl-1,4-dihydro-4-oxopyridine-5-carboxylate
Uniqueness
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The diethyl groups at the 2 and 6 positions enhance its lipophilicity, while the ester group at the 3 position provides a site for further functionalization. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl 2,6-diethyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-7-6-9(13)10(11(14)15-3)8(5-2)12-7/h6H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
VUTBREMMKDUOKW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)C(=C(N1)CC)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Fluoro-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzenamine](/img/structure/B8434322.png)


![2-(2-Hydroxyethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B8434339.png)






